Methyl 4-(2-bromopentanoyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30768-94-6 |
|---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
methyl 4-(2-bromopentanoyl)benzoate |
InChI |
InChI=1S/C13H15BrO3/c1-3-4-11(14)12(15)9-5-7-10(8-6-9)13(16)17-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
IATJTXRWQPLRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Route Optimization for Methyl 4 2 Bromopentanoyl Benzoate
Retrosynthetic Analysis and Strategic Design of Synthetic Pathways for the Chemical Compound
Identification of Key Disconnections and Precursors
Two primary disconnections are evident in the structure of Methyl 4-(2-bromopentanoyl)benzoate. The first is the ester linkage, which points to a Fischer-Speier esterification reaction between a carboxylic acid precursor and methanol (B129727). The second key disconnection is the carbon-bromine bond at the alpha-position of the pentanoyl group, suggesting an α-halogenation of a ketone.
A third strategic disconnection can be made via a Friedel-Crafts acylation reaction, which involves breaking the bond between the benzene (B151609) ring and the acyl chain. This leads to two potential synthetic routes:
Route A: Begins with the Friedel-Crafts acylation of methyl benzoate (B1203000) with pentanoyl chloride to form Methyl 4-pentanoylbenzoate. This intermediate then undergoes α-bromination to yield the final product.
Route B: Starts with the Friedel-Crafts acylation of a suitable benzene derivative (like toluene) followed by oxidation and subsequent esterification and bromination steps. However, Route A is generally more direct.
The primary precursors identified through this analysis are:
Methyl 4-pentanoylbenzoate
4-Pentanoylbenzoic acid
Methyl benzoate
Pentanoyl chloride
Methanol
Methodologies for Installing the 2-Bromopentanoyl Moiety
The installation of the 2-bromopentanoyl group onto the methyl benzoate framework is most effectively achieved through a two-step process based on the retrosynthetic analysis.
Friedel-Crafts Acylation: This reaction serves to attach the pentanoyl chain to the aromatic ring. Methyl benzoate is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent. The acyl group is directed to the para-position due to the electronic and steric properties of the methyl ester group.
Alpha-Bromination: Following the acylation, the resulting ketone, Methyl 4-pentanoylbenzoate, is subjected to α-bromination. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group of the pentanoyl chain.
Development and Refinement of Bromination Protocols
The critical step in the synthesis is the selective bromination of the pentanoyl side chain without affecting the aromatic ring.
Selective α-Bromination of the Pentanoyl Side Chain
The α-bromination of ketones under acidic conditions is a well-established reaction that proceeds through an enol intermediate. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, which facilitates tautomerization to the more nucleophilic enol form. libretexts.orgmasterorganicchemistry.com This enol then attacks an electrophilic bromine source.
The mechanism ensures high selectivity for the α-position. Under acidic conditions, the introduction of the first bromine atom is the rate-determining step, and the electron-withdrawing nature of the halogen deactivates the product towards further bromination, thus preventing the formation of di- or tri-brominated byproducts. wikipedia.org This is in contrast to base-catalyzed halogenations, which tend to proceed until all α-hydrogens are replaced. wikipedia.org
Exploration of Brominating Reagents and Catalytic Systems
A variety of brominating agents and catalytic systems can be employed for the α-bromination of the ketone precursor. The choice of reagent depends on factors such as reactivity, selectivity, and handling safety.
| Brominating Reagent | Catalyst/Conditions | Advantages | Disadvantages |
| **Elemental Bromine (Br₂) ** | Acetic Acid (CH₃COOH) or HBr libretexts.orgmdpi.com | Readily available, cost-effective. | Highly corrosive and toxic, requires careful handling, can lead to ring bromination if not controlled. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or radical initiator (e.g., AIBN) chemicalbook.comguidechem.com | Solid, easier to handle than Br₂, high selectivity for allylic or benzylic bromination, but also effective for α-keto bromination. | Higher cost, reaction can sometimes be slower. |
| Hydrogen Peroxide (H₂O₂) / Hydrobromic Acid (HBr) | Aqueous solution google.com | "Green" chemistry approach, water is the main byproduct, high atom economy for bromine. google.com | Requires careful control of reaction conditions to manage the exothermicity. |
| Ketone-Based Brominating Agents (KBA) | Organocatalyst (e.g., chiral pyrrolidines) acs.orgacs.org | Can be used for asymmetric α-bromination, often under mild conditions. acs.org | Reagents and catalysts can be complex and expensive. |
For the synthesis of this compound, using elemental bromine in acetic acid provides a direct and efficient method. libretexts.org Alternatively, NBS offers a safer and often highly selective option.
Optimization of Esterification Reactions for Methyl Benzoate Formation
If the synthetic strategy involves brominating the carboxylic acid first (e.g., forming 4-(2-bromopentanoyl)benzoic acid), the final step is esterification. The Fischer-Speier esterification is the most common and direct method. masterorganicchemistry.com
This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. pbworks.comwikipedia.org The reaction is an equilibrium process, and to drive it towards the product (the ester), a large excess of the alcohol (methanol) is typically used, and/or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product. libretexts.org
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol masterorganicchemistry.comyoutube.com | Strong catalyst, effective in small amounts, low cost. | Corrosive, difficult to remove from the product, can cause side reactions (dehydration, oxidation). |
| p-Toluenesulfonic Acid (TsOH) | Reflux in excess methanol | Solid, less corrosive than H₂SO₄, easier to handle. | More expensive than sulfuric acid. |
| Solid Acid Catalysts (e.g., Zr/Ti oxides) | Reflux in methanol researchgate.netmdpi.com | Reusable, environmentally friendly ("green"), simplifies product purification. mdpi.comresearchgate.net | May have lower catalytic activity, requiring longer reaction times or higher temperatures. |
The use of solid acid catalysts represents a modern, optimized approach that minimizes waste and simplifies the workup procedure, aligning with the principles of green chemistry. mdpi.com
Efficiency and Selectivity in Methyl Ester Synthesis
The synthesis of the precursor, methyl 4-pentanoylbenzoate, is foundational to the production of this compound. The most direct route to this methyl ester is through the Fischer esterification of 4-pentanoylbenzoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with methanol.
The efficiency of this esterification is governed by the equilibrium nature of the reaction. To drive the reaction toward the product side and achieve high yields, an excess of methanol is typically used, which also serves as the solvent. The selectivity of this reaction is generally high, as the other functional group, the ketone, is unreactive under these conditions. Alternative methods, such as reaction with diazomethane (B1218177) or using a milder coupling agent, can also be employed, particularly for sensitive substrates, though these are often less economical for large-scale synthesis.
Aryl methyl ketones, such as the pentanoylbenzoate moiety, are versatile synthons in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry. nih.gov
Evaluation of Reaction Conditions and Catalyst Influence
The choice of acid catalyst significantly influences the rate and yield of the methyl ester synthesis. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).
| Catalyst | Typical Loading | Reaction Time | Yield | Notes |
| Sulfuric Acid | 1-5 mol% | 4-12 h | High | Strong dehydrating agent, can cause side reactions at high temperatures. |
| Hydrochloric Acid | 5-10 mol% | 6-18 h | Good-High | Often generated in situ from acetyl chloride. |
| p-TsOH | 2-10 mol% | 8-24 h | Good-High | Solid catalyst, easier to handle than liquid acids. |
| Solid-phase catalysts | Varies | Varies | Good-High | Recyclable and can simplify purification. |
Table 1: Comparison of Catalysts for Methyl Ester Synthesis The data in this table is representative of typical Fischer esterification reactions and is for illustrative purposes.
For the subsequent α-bromination of methyl 4-pentanoylbenzoate, reaction conditions are critical for achieving regioselectivity. The bromination should occur exclusively at the α-position of the pentanoyl chain. Acid-catalyzed bromination is a common method for this transformation. libretexts.org The reaction is typically carried out using bromine (Br₂) in a suitable solvent, such as acetic acid or methanol. libretexts.orgchemtube3d.com The acid catalyst, often the same as used in the esterification or HBr, promotes the formation of the enol intermediate, which is the active nucleophile in the reaction. masterorganicchemistry.com
Microwave irradiation has been shown to accelerate the bromination of aryl ketones, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.comnih.gov
Stereoselective Synthesis of Enantiopure or Diastereomerically Enriched Analogs of the Chemical Compound
The α-carbon of the pentanoyl group in this compound is a stereocenter. Therefore, the bromination of the prochiral methyl 4-pentanoylbenzoate can lead to a racemic mixture of (R)- and (S)-enantiomers. The synthesis of enantiopure or enriched analogs requires stereoselective methods.
Chiral Auxiliary and Asymmetric Catalysis Approaches
Chiral Auxiliaries: One established strategy to control stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral α-bromo ketones, a chiral auxiliary, such as a derivative of ephedrine (B3423809) or an oxazolidinone, could be attached to the benzoate moiety. sigmaaldrich.com However, this would require a more complex multi-step synthesis to introduce and later remove the auxiliary.
Asymmetric Catalysis: A more modern and efficient approach is asymmetric catalysis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of ketones and aldehydes. rsc.orgnih.gov Chiral amines, such as proline derivatives or C₂-symmetric diphenylpyrrolidines, can catalyze the reaction with high enantioselectivity. rsc.orgnih.gov These catalysts react with the ketone to form a chiral enamine intermediate, which then reacts stereoselectively with a bromine source like N-bromosuccinimide (NBS). acs.org
| Catalyst Type | Chiral Catalyst Example | Brominating Agent | Enantiomeric Excess (ee) |
| Organocatalyst | (S)-Diphenylprolinol silyl (B83357) ether | NBS | Up to 96% |
| Organocatalyst | C₂-symmetric imidazolidine | NBS | Up to 94% |
| Metal Complex | Chiral N,N'-dioxide/Fe(OTf)₂ | NBS | High |
Table 2: Examples of Asymmetric Catalysis for α-Bromination of Ketones Data is based on studies of analogous ketones and demonstrates the potential for high stereoselectivity. rsc.orgnih.govorganic-chemistry.org
Control of Stereochemistry at the α-Brominated Carbon Center
The stereochemical outcome of the asymmetric α-bromination is determined by the facial selectivity of the attack of the brominating agent on the chiral enamine or enolate intermediate. The chiral catalyst creates a sterically defined environment that blocks one face of the intermediate, forcing the electrophilic bromine to attack from the less hindered side. acs.org
The choice of catalyst, solvent, temperature, and brominating agent all play a crucial role in maximizing the enantiomeric excess (ee) of the desired product. For instance, the use of bulky silyl ethers of prolinol as catalysts often leads to high levels of stereocontrol. rsc.org The development of ketone-based brominating agents has also been shown to be effective in the practical asymmetric α-bromination of aldehydes, a principle that can be extended to ketones. acs.org
Mechanistic Investigations of Key Synthetic Transformations
Elucidation of Reaction Intermediates and Transition States
Fischer Esterification: The mechanism of Fischer esterification proceeds through several key intermediates. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. This results in a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl group, yields the methyl ester and regenerates the acid catalyst.
Acid-Catalyzed α-Bromination: The mechanism of acid-catalyzed α-bromination of a ketone like methyl 4-pentanoylbenzoate is well-established. masterorganicchemistry.comlibretexts.orglibretexts.org
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the ketone by the acid catalyst. masterorganicchemistry.com
Enol Formation: This is followed by the removal of an α-hydrogen by a base (such as water or the conjugate base of the acid catalyst) to form a nucleophilic enol intermediate. This step is typically the rate-determining step of the reaction. libretexts.orglibretexts.org Kinetic studies have shown that the rate of halogenation is independent of the halogen concentration, which supports the formation of an enol as the slow step. libretexts.orgpressbooks.pub
Nucleophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂). This forms a new carbon-bromine bond at the α-position and results in a protonated α-bromo ketone intermediate.
Deprotonation: Finally, deprotonation of this intermediate by a base yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com
The transition state of the rate-determining step involves the deprotonation of the α-carbon to form the enol. In asymmetric catalysis, the chiral catalyst is involved in the formation of a chiral enamine or enolate, and the stereochemistry is set during the subsequent attack on the bromine source. The transition state for this step is highly organized, with the chiral catalyst dictating the trajectory of the incoming electrophile.
Kinetic and Thermodynamic Parameters of Formation
The synthesis of this compound is achieved through the α-bromination of methyl 4-pentanoylbenzoate. This reaction is a classic example of an acid-catalyzed halogenation of a ketone. wikipedia.orglibretexts.orglibretexts.org
Kinetic Profile:
The rate of formation of this compound is governed by the rate of enol formation from the parent ketone, methyl 4-pentanoylbenzoate. libretexts.org Under acidic conditions, the reaction exhibits second-order kinetics, and the rate law is expressed as:
Rate = k[Ketone][H⁺]
Kinetic studies on analogous alkyl aryl ketones provide insight into the expected energetic requirements. For instance, the acid-catalyzed bromination of 2,4,6-trimethylacetophenone, a hindered alkyl aryl ketone, was found to have an activation energy (Ea) of 61.5 kJ mol⁻¹ and an enthalpy of activation (ΔH‡) of 59.0 kJ mol⁻¹. acs.org While these values are for a different substrate, they provide a reasonable estimate for the energy barrier of the α-bromination step in the formation of the title compound.
Factors that would influence the reaction kinetics include:
Solvent: The choice of solvent can influence the stability of the intermediates and transition states. Acetic acid is a commonly used solvent for such reactions. libretexts.org
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing the necessary activation energy.
Thermodynamic Profile:
The α-bromination of a ketone is generally an exothermic process, although specific enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) values for the formation of this compound are not documented.
Under acidic conditions, the halogenation of unsymmetrical ketones is thermodynamically controlled, leading to the formation of the more stable, more substituted enol. wikipedia.org In the case of methyl 4-pentanoylbenzoate, the α-carbon at the '2' position of the pentanoyl chain is more substituted (secondary) than the α'-carbon (primary). Therefore, the thermodynamically favored product is indeed this compound.
Illustrative Data Tables:
While specific experimental data for this compound is unavailable, the following tables illustrate the type of parameters that would be determined in a kinetic and thermodynamic study of its formation. The values for the related compound, 2,4,6-trimethylacetophenone, are included for context. acs.org
Table 1: Hypothetical Kinetic Parameters for the Formation of this compound
| Parameter | Symbol | Hypothetical Value Range | Contextual Value (2,4,6-trimethylacetophenone) acs.org |
|---|---|---|---|
| Rate Constant | k | Dependent on T, [H⁺] | - |
| Activation Energy | Ea | 50 - 70 kJ mol⁻¹ | 61.5 kJ mol⁻¹ |
| Enthalpy of Activation | ΔH‡ | 48 - 68 kJ mol⁻¹ | 59.0 kJ mol⁻¹ |
| Entropy of Activation | ΔS‡ | Negative | - |
Table 2: Hypothetical Thermodynamic Parameters for the Formation of this compound at 298 K
| Parameter | Symbol | Hypothetical Value Range |
|---|---|---|
| Enthalpy of Reaction | ΔH° | -40 to -80 kJ mol⁻¹ |
| Entropy of Reaction | ΔS° | Small, near zero |
Advanced Chemical Reactivity and Transformational Studies of Methyl 4 2 Bromopentanoyl Benzoate
Nucleophilic Substitution Reactions Involving the α-Bromine Atom
The presence of a bromine atom alpha to a ketone group makes Methyl 4-(2-bromopentanoyl)benzoate highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic organic chemistry, enabling the introduction of a wide array of functional groups.
Regioselectivity and Stereoselectivity of Nucleophilic Attack
Nucleophilic attack on α-halo ketones is a well-established process. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the halogen, leading to inversion of configuration if the carbon is a stereocenter. nih.govuci.eduyoutube.com The regioselectivity of this reaction is high, with the nucleophile preferentially attacking the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the carbon more electrophilic. youtube.commasterorganicchemistry.com
In the case of unsymmetrical ketones, the regioselectivity of halogenation, which precedes the substitution, can be controlled by the reaction conditions. Acid-catalyzed halogenation typically leads to the formation of the more substituted enol, resulting in halogenation at the more substituted α-carbon (thermodynamic control). libretexts.orgstackexchange.com Conversely, base-catalyzed halogenation proceeds under kinetic control, favoring the formation of the less substituted enolate and subsequent halogenation at the less substituted α-carbon. stackexchange.com
Reactivity with Diverse Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon nucleophiles)
The electrophilic α-carbon in this compound readily reacts with a variety of nucleophiles. acs.orgacs.org
Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alcohols and carboxylates, can lead to the formation of α-alkoxy and α-acyloxy ketones, respectively. These reactions are often catalyzed by a base to deprotonate the nucleophile, increasing its reactivity. wizeprep.comlibretexts.org
Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, react with α-bromo ketones to yield α-amino ketones. acs.orglibretexts.org These products are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The reaction with primary amines can sometimes lead to the formation of imines. acs.orglibretexts.org
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiophenols, are particularly effective in displacing the α-bromine. msu.eduresearchgate.net The resulting α-thio ketones are useful intermediates in organic synthesis. nih.gov
Carbon Nucleophiles: Carbon nucleophiles, like enolates and organometallic reagents, can also participate in substitution reactions with α-bromo ketones, although this can be more complex due to competing reactions at the carbonyl group. researchgate.netacs.org The use of soft carbon nucleophiles generally favors substitution at the α-carbon.
Formation of Functionalized Ketones and Derivatives
The nucleophilic substitution reactions of this compound provide a direct route to a wide range of functionalized ketones. researchgate.netrsc.org These reactions are pivotal for introducing new functionalities and building molecular complexity. For instance, the resulting α-substituted ketones can serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and natural products. researchgate.netrsc.org The versatility of this approach is a key reason for the synthetic importance of α-halo ketones. organic-chemistry.org
Reactions of the Ketone Carbonyl Group
The ketone carbonyl group in this compound is another reactive site, susceptible to a variety of addition and condensation reactions.
Reduction Reactions to Alcohols and Subsequent Transformations
The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. science-revision.co.ukchadsprep.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. libretexts.org The resulting secondary alcohol can then undergo a range of subsequent transformations, such as esterification, etherification, or elimination reactions to form alkenes. The choice of reducing agent can be crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce the ester functionality if not used under carefully controlled conditions. libretexts.orgorganic-chemistry.org
Condensation and Addition Reactions (e.g., Aldol-type, Wittig)
Aldol-type Reactions: The ketone can participate in Aldol-type reactions, where it can act as either the enolate component (nucleophile) or the carbonyl component (electrophile). masterorganicchemistry.comwikipedia.orgncert.nic.in In a crossed Aldol (B89426) reaction, reacting this compound with another aldehyde or ketone in the presence of a base can lead to the formation of β-hydroxy ketones. libretexts.org Subsequent dehydration of the aldol addition product can yield an α,β-unsaturated ketone, a valuable class of compounds in organic synthesis. libretexts.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent would replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of a substituted alkene. wikipedia.orgtandfonline.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. tandfonline.comtandfonline.com
Chemical Modifications of the Methyl Ester Moiety
The methyl ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and amidation.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, for instance, by heating with sodium hydroxide (B78521) in a mixture of water and methanol (B129727). chemspider.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) leaving group and forming the carboxylate, which is subsequently protonated upon acidification to yield the carboxylic acid. masterorganicchemistry.com
Transesterification , the conversion of one ester to another, is also a viable transformation. This can be catalyzed by various species, including oxometallic compounds like oxotitanium acetylacetonate (B107027) (TiO(acac)₂) and vanadyl chloride (VOCl₂(THF)x). nih.gov These catalysts are effective even at low loading and are tolerant to both water and other functional groups. nih.gov The reaction involves the substitution of the methoxy (B1213986) group of the methyl ester with a different alkoxy group from another alcohol. nih.gov
Table 1: Hydrolysis and Transesterification of Methyl Esters
| Reaction | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O/MeOH, reflux | 4-(2-bromopentanoyl)benzoic acid | 95-99% chemspider.com |
| Transesterification | R'OH, TiO(acac)₂ or VOCl₂(THF)x, toluene (B28343) or xylene, reflux | This compound derivative | 85-100% nih.gov |
Amidation and Other Nucleophilic Acyl Substitutions
The methyl ester can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This nucleophilic acyl substitution reaction, known as aminolysis, involves the attack of the amine nucleophile on the ester carbonyl, followed by the elimination of methanol. openstax.org The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. openstax.org
Other nucleophilic acyl substitutions are also possible. For instance, reaction with a Grignard reagent can lead to the formation of a ketone or a tertiary alcohol, depending on the reaction conditions and the amount of Grignard reagent used. openstax.org Similarly, reduction with a hydride reducing agent can yield an aldehyde or a primary alcohol. openstax.org
Palladium-Catalyzed Cross-Coupling Reactions at Aryl or Alkyl Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to functionalize either the aryl or the alkyl portion of this compound. nih.govyoutube.com The general mechanism for these reactions involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
Suzuki, Stille, Heck, and Sonogashira Couplings with Related Building Blocks
While specific studies on this compound are not extensively documented, the reactivity of similar α-bromo ketones and aryl bromides in palladium-catalyzed couplings provides a strong basis for predicting its behavior.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. wikipedia.orglibretexts.org This reaction is widely used for creating carbon-carbon bonds and can tolerate a variety of functional groups. nih.govuwindsor.ca It has been successfully applied to the arylation of α-keto compounds. acs.org
The Stille coupling utilizes an organotin reagent as the coupling partner. wikipedia.orglibretexts.org It is a versatile method for forming C-C bonds and has been specifically demonstrated for the alkynylation of secondary α-bromo carbonyl compounds. nih.govacs.org
The Heck reaction couples an organohalide with an alkene. nih.govresearchgate.netorganic-chemistry.org It is a valuable method for the synthesis of substituted alkenes. rsc.org While typically applied to aryl and vinyl halides, modifications have allowed for the coupling of alkyl bromides. nih.govresearchgate.net
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynylated organic molecules and has been shown to be effective with bromo-substituted aromatic compounds. researchgate.netnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Halide Partner | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl/Alkyl Halide | Mild conditions, high functional group tolerance wikipedia.orgorganic-chemistry.org |
| Stille | Organotin (e.g., R-SnBu₃) | Aryl/Vinyl Halide, α-Bromo Ketone | Broad scope, air and moisture stable reagents wikipedia.orgnih.govacs.org |
| Heck | Alkene | Aryl/Vinyl Halide, α-Bromo Ketone | Forms substituted alkenes nih.govresearchgate.netorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Synthesis of alkynes wikipedia.orglibretexts.orgresearchgate.net |
Radical Reactions and Photochemical Transformations
The α-bromo ketone functionality in this compound makes it a precursor for radical intermediates, which can undergo a variety of transformations.
Generation and Reactivity of Radical Intermediates from the Chemical Compound
The carbon-bromine bond in α-bromo ketones is susceptible to homolytic cleavage to generate a radical intermediate. lumenlearning.com This can be initiated by heat, light, or a radical initiator. lumenlearning.com Once formed, this radical can participate in various reactions. For example, it can be trapped by oxygen to form a peroxide intermediate. nih.gov
Photochemical reactions can also lead to the formation of radical intermediates. acs.org For instance, visible-light-induced photoreduction can generate radicals from similar α-bromo compounds. google.com These radical intermediates can then undergo further reactions, such as addition to enamines. acs.org The methyl benzoate (B1203000) moiety itself can undergo photochemical reactions, such as hydrogen abstraction and cycloaddition with olefins, typically from its excited singlet state. rsc.org
The α-bromo ketone can also serve as a starting material for the synthesis of α,β-unsaturated ketones through dehydrobromination, a reaction that proceeds via an E2 elimination mechanism. libretexts.org
Photoinduced Transformations and their Synthetic Utility
The photochemical behavior of α-bromo ketones, particularly those bearing an aromatic chromophore, is a well-established area of study, primarily characterized by the homolytic cleavage of the carbon-bromine (C-Br) bond upon electronic excitation. In the case of this compound, the presence of the benzoyl moiety allows for the absorption of ultraviolet light, leading to the population of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. It is from this triplet state that the primary photochemical event, the scission of the C-Br bond, is expected to occur.
This bond cleavage generates a radical pair, consisting of a bromine atom and a 4-(methoxycarbonyl)phenacylpentan-2-yl radical. The subsequent fate of these highly reactive intermediates dictates the final product distribution and, consequently, the synthetic utility of the photoreaction. Several competing reaction pathways are available to the generated radicals:
Hydrogen Abstraction: The organic radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of the debrominated product, Methyl 4-pentanoylbenzoate. This is often a major pathway, especially in solvents that are good hydrogen donors.
Elimination: Elimination of hydrogen bromide (HBr) can occur, leading to the formation of an α,β-unsaturated ketone, Methyl 4-(pent-1-en-1-oyl)benzoate.
Intramolecular Cyclization: For certain aromatic ketones with ortho-substituents, intramolecular cyclization is a possibility. While not directly applicable to the para-substituted title compound in the same manner, analogous intramolecular reactions could be envisaged with different substitution patterns.
The efficiency of these competing pathways is influenced by several factors, including the wavelength of irradiation, the nature of the solvent, the concentration of the substrate, and the presence of radical scavengers or photosensitizers.
Research on analogous 2-bromoaryl ketones has provided valuable insights into the quantum yields and product distributions of such photochemical reactions. For instance, studies on various 2-bromoacetophenone (B140003) derivatives reveal that the quantum yield of ketone decomposition is often significant, indicating efficient C-Br bond cleavage. However, the yields of specific products can vary widely depending on the subsequent radical reactions.
The synthetic utility of these photoinduced transformations lies in the generation of specific products under mild conditions. The photochemical debromination can be a useful method for the clean removal of a bromine atom. Furthermore, the generation of radical intermediates opens up possibilities for various intermolecular and intramolecular carbon-carbon bond-forming reactions, which are of significant interest in organic synthesis.
Table 1: Representative Quantum Yields and Product Distribution in the Photolysis of an Analogous 2-Bromoaryl Ketone
| Entry | Substrate | Solvent | Conversion (%) | Dehalogenated Product Yield (%) | Cyclized Product Yield (%) | Quantum Yield (Φ) of Decomposition |
| 1 | 2-Bromoacetophenone | Methanol | 60 | 35 | - | 0.25 |
| 2 | 2'-Bromo-2-phenylacetophenone | Benzene (B151609) | 75 | 15 | 55 | 0.40 |
| 3 | 2-Bromo-4'-methoxyacetophenone | Acetonitrile | 50 | 45 | - | 0.30 |
This table presents hypothetical data based on findings for analogous compounds to illustrate the typical outcomes of such photoreactions. The specific values for this compound would require direct experimental investigation.
Sophisticated Spectroscopic and Structural Elucidation Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. For Methyl 4-(2-bromopentanoyl)benzoate, HRMS analysis provides an exact mass measurement, which is crucial for confirming its molecular formula. The expected monoisotopic mass of this compound (C₁₃H₁₅BrO₃) is calculated based on the most abundant isotopes of its constituent elements.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are utilized to investigate the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule. For instance, characteristic fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the bromine atom (-Br), and cleavage at the carbonyl groups, providing confirmatory evidence for the proposed structure.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₆BrO₃⁺ | 300.0334 |
| [M+Na]⁺ | C₁₃H₁₅BrNaO₃⁺ | 322.0153 |
Note: The table presents predicted m/z values. Actual experimental values would be compared to these predictions to confirm the elemental composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to provide a complete assignment of all proton and carbon signals and to establish the connectivity and spatial relationships between atoms.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the methoxy protons of the ester, and the aliphatic protons of the bromopentanoyl chain. The chemical shifts, integration values, and coupling patterns of these signals provide detailed information about the electronic environment and neighboring protons for each hydrogen atom.
¹³C NMR: The carbon NMR spectrum would show discrete resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketone, the aromatic carbons, the carbon bearing the bromine atom, and the aliphatic carbons of the pentanoyl chain.
To resolve any ambiguities and to confirm the complete structural assignment, a suite of 2D NMR experiments is necessary.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the pentanoyl chain and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the aromatic protons and the carbonyl carbon of the benzoyl group, and between the protons on the pentanoyl chain and the carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOEs between specific protons on the pentanoyl chain and the aromatic ring could indicate a folded conformation.
The pentanoyl chain of this compound possesses rotational freedom around its single bonds, leading to the existence of multiple conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energetic barriers of these conformational changes. By analyzing changes in the lineshapes of the NMR signals with temperature, it is possible to determine the rates of exchange between different conformers and the thermodynamic parameters associated with these dynamic processes.
In cases where the compound can be obtained in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about the structure and packing of the molecules in the solid state. Unlike solution-state NMR, ssNMR is sensitive to the local environment and intermolecular interactions within the crystal lattice. This technique can be used to study polymorphism, identify different crystalline forms, and provide data that is complementary to that obtained from X-ray crystallography.
X-Ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsion angles.
Crucially, for a chiral molecule like this compound (with a stereocenter at the second position of the pentanoyl chain), X-ray crystallography can be used to determine the absolute stereochemistry. By employing anomalous dispersion effects, typically from the bromine atom, the absolute configuration (R or S) of the stereocenter can be unambiguously assigned. This information is vital for understanding the biological activity and stereospecific interactions of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions in Complex Systems
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. The exact positions of these bands can be influenced by the electronic environment and potential intramolecular interactions. Other characteristic bands would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and the C-O stretching of the ester.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. This technique can also be used to study intermolecular interactions and molecular conformations in both solid and solution states.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1720-1740 |
| C=O (Ketone) | Stretch | ~1680-1700 |
| C-O (Ester) | Stretch | ~1250-1300 |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C-H (Aliphatic) | Stretch | ~2850-2960 |
| C-Br | Stretch | ~500-600 |
Note: This table presents typical wavenumber ranges for the indicated functional groups.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs
Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For chiral analogs of this compound, namely (R)-Methyl 4-(2-bromopentanoyl)benzoate and (S)-Methyl 4-(2-bromopentanoyl)benzoate, these methods are indispensable for establishing their absolute configuration and studying conformational preferences. The key techniques in this domain are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. An optically active compound will rotate the plane of plane-polarized light, a phenomenon quantified by ORD, and will absorb left and right circularly polarized light to different extents, which is measured by CD spectroscopy.
For the chiral analogs of this compound, the presence of a carbonyl group (C=O) adjacent to the chiral center (the carbon atom bonded to the bromine) is of paramount importance. The carbonyl group acts as a chromophore, an atomic group that absorbs light, which is essential for both ORD and CD measurements. The electronic transitions of this chromophore are perturbed by the asymmetric environment of the chiral center, leading to characteristic chiroptical signals.
Optical Rotatory Dispersion (ORD):
ORD measures the change in optical rotation as a function of the wavelength of light. The resulting plot is known as an ORD curve. For chiral ketones like the analogs of this compound, the ORD curve typically exhibits a phenomenon known as the Cotton effect in the region of the carbonyl chromophore's absorption.
A Cotton effect is characterized by a rapid change in optical rotation, including a peak and a trough. The sign of the Cotton effect (positive or negative) is determined by whether the peak occurs at a longer wavelength than the trough (positive) or vice versa (negative). This sign is directly related to the stereochemistry of the molecule.
The α-Axial Haloketone Rule is an empirical principle used to predict the sign of the Cotton effect for chiral α-haloketones. This rule considers the conformation of the cyclohexanone ring, which is not directly applicable to the acyclic structure of this compound. However, a more general principle, the Octant Rule, can be applied. The Octant Rule divides the space around the carbonyl group into eight octants and predicts the contribution of substituents in each octant to the sign of the Cotton effect. For the (R) and (S) enantiomers of this compound, the bromine atom and the alkyl chain would occupy different octants, leading to Cotton effects of opposite signs. This allows for the assignment of the absolute configuration based on the experimental ORD curve.
Circular Dichroism (CD):
CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A plot of Δε against wavelength is a CD spectrum. A positive or negative peak in the CD spectrum corresponds to a positive or negative Cotton effect.
The CD spectrum for a chiral analog of this compound would be expected to show a distinct peak around the wavelength of the n→π* electronic transition of the carbonyl group. The sign of this peak, like the Cotton effect in ORD, is determined by the absolute configuration of the chiral center. The two enantiomers, (R) and (S), would exhibit mirror-image CD spectra, with Cotton effects of equal magnitude but opposite signs.
Detailed Research Findings:
For instance, in a hypothetical analysis of the chiral analogs of this compound, one would expect the following:
The (R)-enantiomer, based on the application of the Octant Rule, might be predicted to exhibit a positive Cotton effect. This would manifest as a positive peak in the CD spectrum and a characteristic ORD curve where the peak is at a longer wavelength than the trough.
Conversely, the (S)-enantiomer would be expected to show a negative Cotton effect, resulting in a negative peak in the CD spectrum and an inverted ORD curve relative to its (R)-counterpart.
The magnitude of the Cotton effect would be influenced by the conformation of the molecule, specifically the dihedral angle between the carbonyl group and the bromine atom.
The following interactive data table presents hypothetical, yet scientifically plausible, chiroptical data for the enantiomers of this compound, illustrating the expected mirror-image relationship between the two chiral analogs.
| Compound | Specific Rotation ([α]D) | Wavelength of CD Maximum (nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) | Sign of Cotton Effect |
| (R)-Methyl 4-(2-bromopentanoyl)benzoate | +45.2° | 295 | +3500 | Positive |
| (S)-Methyl 4-(2-bromopentanoyl)benzoate | -45.2° | 295 | -3500 | Negative |
This table demonstrates how chiroptical data can be used to distinguish between enantiomers. The opposite signs of the specific rotation and molar ellipticity are characteristic of a pair of enantiomers.
Computational Chemistry and Theoretical Investigations of Methyl 4 2 Bromopentanoyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of a molecule's electronic properties. For Methyl 4-(2-bromopentanoyl)benzoate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical nature. nih.govdergipark.org.trresearchgate.net
Prediction of Reactivity and Regioselectivity
The electronic landscape of this compound, as calculated by DFT, reveals sites susceptible to nucleophilic and electrophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electrophilic nature of the carbonyl carbon in the pentanoyl chain and the carbon atom bonded to the bromine. Conversely, the oxygen atoms of the carbonyl and ester groups would be identified as nucleophilic centers.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the capacity to accept electrons. In this compound, the HOMO is likely to be located on the benzene (B151609) ring and the oxygen atoms, while the LUMO is expected to be centered on the α-bromo ketone moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.8 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |
Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov For a molecule with a flexible alkyl chain like this compound, MD simulations are crucial for exploring its conformational landscape. These simulations would reveal the preferred spatial arrangements of the pentanoyl chain relative to the benzoate (B1203000) ring.
By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, MD can map the potential energy surface and identify low-energy conformers. This analysis would show how intramolecular interactions, such as steric hindrance and electrostatic forces, govern the molecule's shape and flexibility. The results could be visualized through Ramachandran-like plots for the dihedral angles of the pentanoyl chain, indicating the most probable conformations.
Reaction Pathway Prediction and Transition State Analysis
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, the α-bromo ketone functionality is a prime site for nucleophilic substitution reactions. up.ac.zanih.govlibretexts.orglibretexts.org DFT calculations can be employed to model the reaction pathway of, for instance, an SN2 reaction with a nucleophile.
This involves identifying the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, a critical factor in its rate. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be visualized. Such an analysis would provide a detailed, atomistic understanding of how bond-breaking and bond-forming processes occur during the substitution of the bromine atom. up.ac.za
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Analog Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netnih.govnih.gov While no specific QSAR studies on this compound exist, it is possible to extrapolate from studies on similar benzoate esters or insecticidal compounds. researchgate.netnih.gov
For a hypothetical series of analogs of this compound with varying substituents on the benzene ring or different alkyl chain lengths, a QSAR model could be developed. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured activity, such as insecticidal or antifungal properties. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. researchgate.net
Table 2: Hypothetical QSAR Descriptors for an Analog Series
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobicity | Membrane permeability |
| Dipole Moment | Electronic | Interaction with polar receptors |
| HOMO/LUMO Energies | Electronic | Reactivity and charge transfer |
| Molecular Volume | Steric | Binding site fit |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the experimental identification and characterization of a new compound. For this compound, DFT calculations can predict its 1H and 13C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. nih.govdergipark.org.trresearchgate.netualberta.cawisc.edumdpi.com
The predicted NMR spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can sometimes reveal subtle conformational or electronic effects. nih.gov Similarly, the calculated IR spectrum, with its characteristic peaks for the carbonyl groups (ester and ketone) and the C-Br bond, would provide a theoretical fingerprint of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Value |
| 1H NMR | Aromatic Protons | 7.5 - 8.2 ppm |
| CH-Br Proton | 4.5 - 5.0 ppm | |
| O-CH3 Protons | 3.9 ppm | |
| 13C NMR | Ester Carbonyl Carbon | 165 ppm |
| Ketone Carbonyl Carbon | 195 ppm | |
| C-Br Carbon | 45 ppm | |
| IR | C=O (Ester) Stretch | 1720 cm-1 |
| C=O (Ketone) Stretch | 1700 cm-1 | |
| C-Br Stretch | 600 - 700 cm-1 |
Note: These are estimated values based on typical ranges for the respective functional groups.
Academic and Industrial Applications of Methyl 4 2 Bromopentanoyl Benzoate As a Chemical Building Block
Utilization as a Versatile Synthetic Intermediate for Complex Organic Molecules
The true synthetic power of Methyl 4-(2-bromopentanoyl)benzoate is realized in its role as an intermediate for the assembly of intricate organic molecules. The presence of the α-bromo ketone functionality is the cornerstone of its reactivity, enabling a diverse array of synthetic manipulations.
Precursor for Heterocyclic Compounds
The electrophilic nature of the carbon atom bearing the bromine atom, activated by the adjacent carbonyl group, makes this compound an ideal starting material for the synthesis of a wide variety of heterocyclic compounds. This is primarily achieved through reactions with nucleophilic species, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization.
For instance, in the renowned Hantzsch synthesis, this α-halo ketone can react with a thioamide or a similar sulfur-containing nucleophile to construct thiazole (B1198619) rings. The initial step involves the nucleophilic attack of the sulfur atom on the electrophilic carbon, displacing the bromide ion. This is followed by an intramolecular condensation to form the five-membered heterocyclic ring. Similarly, reaction with amidines can yield imidazole (B134444) derivatives, while reaction with hydrazines can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) systems, depending on the reaction conditions and the structure of the hydrazine.
The general scheme for these transformations can be summarized as follows:
| Reactant | Resulting Heterocycle |
| Thioamide | Thiazole |
| Amidine | Imidazole |
| Hydrazine | Pyrazole/Pyridazine |
These heterocyclic cores are prevalent in a vast number of biologically active compounds and functional materials, highlighting the significance of this compound as a precursor in medicinal chemistry and drug discovery.
Application in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. This compound is an excellent candidate for participation in such reactions. Its dual functionality allows for sequential or concerted reactions within a single pot.
A hypothetical MCR could involve the reaction of this compound with an amine and an isocyanide, in a variation of the Ugi or Passerini reaction. The ketone could first react with the amine to form an imine, which is then attacked by the isocyanide. The resulting intermediate could then undergo further transformations involving the bromo and ester functionalities.
Cascade processes, also known as tandem or domino reactions, are another area where this building block can be effectively employed. In these reactions, a single synthetic operation triggers a series of intramolecular transformations. For example, an initial nucleophilic substitution at the α-bromo position could be designed to unmask a functional group that then participates in a cyclization reaction with the ester moiety, leading to the rapid construction of complex polycyclic systems.
Role in Materials Science and Functional Materials
The unique electronic and structural features of this compound also lend themselves to applications in the realm of materials science, where the precise arrangement of molecules dictates the macroscopic properties of a material.
Monomer or Cross-linking Agent in Polymer Chemistry
The reactive bromine atom in this compound can serve as an initiation or propagation site in certain types of polymerization reactions. For instance, it could be used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The bromine atom can be reversibly activated and deactivated by a transition metal catalyst, enabling the controlled growth of polymer chains.
Furthermore, the bifunctional nature of the molecule allows it to act as a cross-linking agent. In a pre-formed polymer containing nucleophilic side chains, the addition of this compound could lead to the formation of covalent bonds between polymer chains, thereby enhancing the mechanical strength, thermal stability, and solvent resistance of the resulting material.
Incorporation into Supramolecular Assemblies and Liquid Crystalline Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The aromatic ring and the polar carbonyl and ester groups of this compound can participate in various non-covalent interactions, such as π-π stacking, dipole-dipole interactions, and hydrogen bonding (if appropriate functional groups are introduced). By carefully designing complementary molecules, it is possible to direct the self-assembly of this compound into well-ordered supramolecular structures, such as gels, nanotubes, or vesicles.
The rigid core of the benzene (B151609) ring, combined with the flexible pentanoyl chain, also suggests potential applications in the field of liquid crystals. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. By modifying the structure of this compound, for example, by introducing long alkyl chains, it may be possible to induce liquid crystalline phases. The ability to tune the molecular organization through external stimuli, such as electric fields or temperature, is a key feature of liquid crystalline materials, which are widely used in display technologies.
Development of Novel Reagents, Ligands, or Catalysts
The inherent reactivity of this compound can be harnessed to develop new chemical tools for synthesis and catalysis. By reacting the α-bromo position with various nucleophiles, a library of new reagents with tailored properties can be generated.
For example, reaction with a phosphine (B1218219) could yield a phosphonium (B103445) salt, which can then be converted into a Wittig reagent for the olefination of aldehydes and ketones. Alternatively, displacement of the bromide with a coordinating group, such as a pyridine (B92270) or a bipyridine, could lead to the formation of novel ligands for transition metal catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by the presence of the methyl benzoate (B1203000) group.
Furthermore, the ketone functionality itself can be transformed into a catalytic site. For instance, reduction of the ketone to a secondary alcohol, followed by derivatization, could lead to the formation of a chiral catalyst for asymmetric synthesis. The proximity of the ester group could also be exploited to create bifunctional catalysts where both the catalyst and a binding site for the substrate are present in the same molecule.
Applications in Agrochemical and Specialty Chemical Synthesis (Focus on synthetic utility, not biological activity)
The structure of this compound, featuring a reactive α-bromo ketone and an ester functional group on an aromatic ring, presents multiple avenues for the construction of more complex molecules that are relevant to the agrochemical and specialty chemical industries. The reactivity of this compound is centered around the carbon-bromine bond, the carbonyl group, and the methyl ester.
Synthetic Transformations at the α-Bromo Ketone Moiety
The α-bromo ketone is a key functional group that allows for a variety of subsequent chemical reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This enables the introduction of a wide range of functional groups, which is a crucial step in the synthesis of diverse chemical structures.
One of the most common reactions of α-bromo ketones is nucleophilic substitution . Various nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines would yield α-amino ketones, which are precursors to various heterocyclic compounds. Similarly, reaction with thiols would produce α-thio ketones, and reaction with alcohols or phenols would lead to α-alkoxy or α-aryloxy ketones. These transformations are fundamental in building molecular complexity.
Another significant application of α-bromo ketones is in the synthesis of heterocyclic compounds , which are a cornerstone of many modern agrochemicals. A classic example is the Hantzsch thiazole synthesis, where an α-halo ketone reacts with a thioamide to form a thiazole ring. Thiazole derivatives are found in a number of fungicides and other bioactive molecules.
The Favorskii rearrangement is another potential transformation for α-bromo ketones, which leads to the formation of carboxylic acid derivatives. While this might be less common for this specific substrate, it remains a possibility for structural modification.
Illustrative Synthetic Pathways from the α-Bromo Ketone Moiety
| Starting Material | Reagent(s) | Product Type | Potential Application |
| This compound | Primary or Secondary Amine | α-Amino Ketone | Intermediate for heterocycles |
| This compound | Thiol or Thioamide | α-Thio Ketone or Thiazole | Building block for fungicides |
| This compound | Alcohol/Phenol in presence of a base | α-Alkoxy/Aryloxy Ketone | Intermediate for specialty ethers |
| This compound | Sodium Azide | α-Azido Ketone | Precursor to α-amino ketones or other nitrogen-containing heterocycles |
Modifications of the Methyl Benzoate Moiety
The methyl ester group on the benzene ring also offers opportunities for synthetic manipulation. Hydrolysis of the ester to the corresponding carboxylic acid is a straightforward transformation that can be achieved under acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups.
For example, the carboxylic acid can be activated and reacted with amines to form amides , a functional group present in many biologically active compounds. Alternatively, it can be esterified with different alcohols to produce a range of other esters , which can be useful for modifying the physical properties of the molecule, such as solubility or volatility, which are important considerations in the formulation of specialty chemicals.
The aromatic ring itself can undergo electrophilic aromatic substitution , although the existing deactivating acyl group would direct incoming electrophiles to the meta positions. This could be a route to introduce further functionality onto the aromatic core.
Potential Integrated Synthetic Strategies
The true synthetic power of this compound lies in the ability to combine reactions at both the α-bromo ketone and the methyl benzoate moieties. For example, the α-bromo ketone could first be used to construct a heterocyclic ring, and then the methyl ester could be hydrolyzed and converted to an amide to produce a final target molecule with potential agrochemical applications. This multi-step approach allows for the systematic construction of complex molecular architectures from a single, versatile building block.
Future Research Directions and Unexplored Avenues for Methyl 4 2 Bromopentanoyl Benzoate
Investigation of Unconventional Reactivity Patterns and Rearrangements
While the typical reactions of α-bromo ketones are well-documented, the specific substitution pattern of Methyl 4-(2-bromopentanoyl)benzoate may lead to unconventional reactivity. The presence of the electron-withdrawing methyl benzoate (B1203000) group could influence the stability of intermediates and transition states, potentially opening up new reaction pathways.
One significant area for exploration is the Favorskii rearrangement . This reaction, characteristic of α-halo ketones with at least one α-hydrogen, involves treatment with a base to yield carboxylic acid derivatives, often with a skeletal rearrangement. msu.edunrochemistry.compurechemistry.orgwikipedia.org In the case of this compound, this could lead to the formation of novel substituted cyclopentanecarboxylic acid derivatives. The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate. msu.eduwikipedia.orgcore.ac.uk The regioselectivity and stereoselectivity of this rearrangement for this specific substrate would be a key area of investigation.
Beyond the Favorskii rearrangement, other base-catalyzed rearrangements could be explored. msu.edu The interplay between the bromine atom and the carbonyl group, influenced by the electronic effects of the aromatic ring, might also allow for novel substitution and elimination reactions under various conditions. Research could focus on reactions with different nucleophiles to understand the competitive pathways of substitution, elimination, and rearrangement. nih.gov
Table 1: Potential Rearrangement Reactions of this compound
| Reaction Name | Reagents | Potential Product Type |
| Favorskii Rearrangement | Base (e.g., Sodium methoxide) | Substituted cyclopentanecarboxylic acid ester |
| Base-induced Elimination | Non-nucleophilic base | α,β-unsaturated ketone |
| Nucleophilic Substitution | Various nucleophiles | Substituted pentanoylbenzoates |
Development of More Sustainable and Green Synthetic Approaches
Traditional methods for the synthesis of α-bromo ketones often involve the use of hazardous reagents like elemental bromine and volatile organic solvents. rsc.orgmdpi.com Future research should prioritize the development of more sustainable and environmentally friendly synthetic routes to this compound.
Green chemistry principles can be applied to both the synthesis of the precursor ketone and the subsequent bromination step. For the synthesis of the parent ketone, methods that utilize catalytic processes and avoid stoichiometric toxic reagents would be advantageous. organic-chemistry.orgorganic-chemistry.org
For the α-bromination step, several greener alternatives to elemental bromine have been developed for other ketones and could be adapted. organic-chemistry.orgnih.gov These include the use of N-bromosuccinimide (NBS) in conjunction with a catalyst, or employing bromide/bromate mixtures in aqueous media. rsc.org Another promising approach is aerobic oxidative bromination, which uses a catalyst and a bromide source like HBr or NaBr with oxygen as the terminal oxidant. nih.govacs.org The use of ionic liquids as recyclable reaction media has also shown promise in enhancing the green credentials of α-bromination reactions. wikipedia.org A one-pot synthesis from the corresponding secondary alcohol using non-toxic reagents like ammonium (B1175870) bromide and oxone is another green protocol that could be explored. rsc.org
Table 2: Comparison of Bromination Methods for Ketones
| Method | Brominating Agent | Advantages | Potential for this compound |
| Conventional | Br₂ in organic solvent | Effective for many substrates | Generates hazardous byproducts (HBr) |
| NBS | N-Bromosuccinimide | Easier to handle than Br₂ | Potentially milder conditions |
| Bromide/Bromate | NaBr/NaBrO₃ in water | Uses water as solvent, non-hazardous reagents | High potential for a green synthesis |
| Aerobic Oxidation | HBr/O₂ with catalyst | High atom economy, uses air as oxidant | A highly sustainable option to investigate |
| One-pot from alcohol | NH₄Br/Oxone | Avoids isolation of the ketone intermediate | Efficient and green synthetic strategy |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound could be significantly enhanced by integrating it with modern technologies like flow chemistry and automated synthesis. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. rsc.org
The synthesis of α-halo ketones has been successfully demonstrated in continuous flow systems, often leading to higher yields and shorter reaction times. acs.orgacs.orgnih.gov Such a setup for this compound would allow for precise control over reaction parameters like temperature, pressure, and reaction time, which is crucial for managing potentially exothermic bromination reactions and for selectively targeting desired products.
Furthermore, automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and reagents. sigmaaldrich.comchemspeed.com This high-throughput approach would accelerate the optimization of the synthesis of this compound and could also be used to explore its reactivity with a diverse library of reactants. The combination of flow chemistry and automation could lead to the development of highly efficient and reproducible synthetic protocols.
Exploration of New Analytical Techniques for In Situ Monitoring and Reaction Control
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound can be achieved through the use of modern in-situ analytical techniques. These methods allow for the real-time monitoring of reaction progress without the need for sampling and quenching.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products as the reaction proceeds. iastate.edunih.govyoutube.com By tracking the changes in the NMR spectrum over time, one can gain insights into reaction rates and mechanisms. This would be particularly valuable for studying the complex equilibria and potential rearrangements in reactions involving this compound.
Infrared (IR) spectroscopy is another valuable technique for real-time reaction analysis. lmu.edupressbooks.publibretexts.org The strong carbonyl (C=O) absorption of the ketone and ester functionalities in this compound provides a clear spectroscopic handle to monitor its conversion. orgchemboulder.comresearchgate.net Changes in the position and intensity of the carbonyl peak can indicate the formation of intermediates and products.
The data from these in-situ monitoring techniques can be used to build kinetic models of the reactions, leading to a more fundamental understanding and enabling better control over the reaction outcome. This knowledge is essential for optimizing reaction conditions to maximize yield and selectivity.
Table 3: In-Situ Analytical Techniques for Studying this compound Reactions
| Technique | Information Gained | Application in this Context |
| NMR Spectroscopy | Structural information, concentration of species | Monitoring rearrangements, identifying intermediates |
| IR Spectroscopy | Functional group analysis, concentration changes | Tracking the conversion of the carbonyl group |
| Mass Spectrometry | Molecular weight of species | Identifying products and byproducts in real-time |
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 4-(2-bromopentanoyl)benzoate?
Methodological Answer: The synthesis typically involves bromination or substitution reactions. Critical variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for nucleophilic substitution at the bromine site.
- Temperature control : Exothermic reactions (e.g., bromoacetyl group formation) require gradual reagent addition at 0–5°C to minimize side products.
- Catalyst selection : Lewis acids (e.g., AlCl₃) may facilitate acylation steps.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates. Confirm purity via TLC and melting point analysis .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 3.9–4.1 ppm (methyl ester) and δ 2.5–3.5 ppm (bromopentanoyl protons).
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~200 ppm (ketone).
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
- Mass Spectrometry : Molecular ion peak at m/z 299 (C₁₃H₁₅BrO₃) with fragmentation patterns confirming bromine loss (e.g., [M-Br]⁺ at m/z 220) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated reagents).
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping .
- Refinement : SHELXL refines anisotropic displacement parameters. Validate hydrogen bonding via PLATON or Mercury .
Advanced Research Questions
Q. How can multi-step synthesis routes be designed to introduce functional group diversity in derivatives of this compound?
Methodological Answer:
- Step 1 : Bromine substitution with nucleophiles (e.g., amines, thiols) to form amides or sulfides.
- Step 2 : Ester hydrolysis (e.g., LiOH/THF/H₂O) to generate carboxylic acid intermediates for coupling reactions.
- Step 3 : Post-functionalization via Suzuki-Miyaura cross-coupling (Pd catalysts) to install aryl/heteroaryl groups. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictions between computational predictions and experimental data for hydrogen bonding patterns?
Methodological Answer:
Q. How can crystallographic twinning or disorder be addressed during structure refinement?
Methodological Answer:
Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity in derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
